molecular formula C12H14BrCl3N2O B11949982 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide

Cat. No.: B11949982
M. Wt: 388.5 g/mol
InChI Key: XCAHFVHKHRWSKR-UHFFFAOYSA-N
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Description

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a bromoaniline group, a trichloroethyl group, and a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 2-methylpropanamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-fluoroacetamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)octanamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2,2-diphenylacetamide

Uniqueness

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14BrCl3N2O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide

InChI

InChI=1S/C12H14BrCl3N2O/c1-7(2)10(19)18-11(12(14,15)16)17-9-5-3-8(13)4-6-9/h3-7,11,17H,1-2H3,(H,18,19)

InChI Key

XCAHFVHKHRWSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br

Origin of Product

United States

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